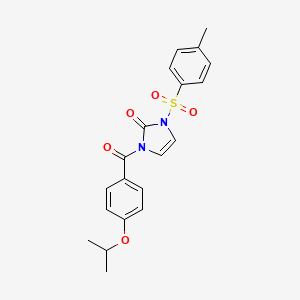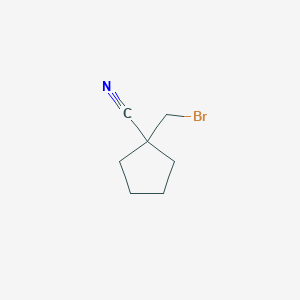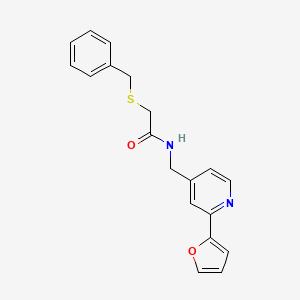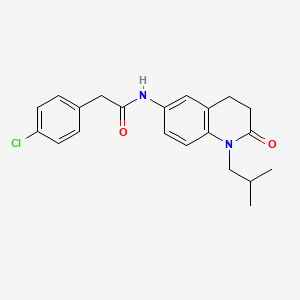
1-(4-イソプロポキシベンゾイル)-3-トシル-1H-イミダゾール-2(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
科学的研究の応用
1-(4-Isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one typically involves multiple steps, starting with the preparation of key intermediates such as 4-isopropoxybenzoyl chloride and tosyl imidazole. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
-
Preparation of 4-Isopropoxybenzoyl Chloride
Reagents: 4-isopropoxybenzoic acid, thionyl chloride (SOCl2)
Conditions: Reflux in anhydrous conditions
Reaction: 4-isopropoxybenzoic acid reacts with thionyl chloride to form 4-isopropoxybenzoyl chloride.
-
Preparation of Tosyl Imidazole
Reagents: Imidazole, p-toluenesulfonyl chloride (tosyl chloride)
Conditions: Base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane)
Reaction: Imidazole reacts with tosyl chloride to form tosyl imidazole.
-
Coupling Reaction
Reagents: 4-isopropoxybenzoyl chloride, tosyl imidazole
Conditions: Base (e.g., pyridine) in an organic solvent (e.g., dichloromethane)
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to scale up the process, ensuring cost-effectiveness, safety, and environmental compliance. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(4-Isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Oxidized imidazole derivatives
Reduction: Reduced imidazole derivatives
Substitution: Substituted imidazole derivatives with various functional groups.
作用機序
The mechanism of action of 1-(4-isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4-Isopropoxybenzoyl Chloride: A key intermediate in the synthesis of 1-(4-isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one.
[(4-Isopropoxybenzoyl)amino]acetic Acid:
Uniqueness
1-(4-Isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one is unique due to the presence of both isopropoxybenzoyl and tosyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research and industrial applications, distinguishing it from other imidazole derivatives .
特性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(4-propan-2-yloxybenzoyl)imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-14(2)27-17-8-6-16(7-9-17)19(23)21-12-13-22(20(21)24)28(25,26)18-10-4-15(3)5-11-18/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKAVFLHNRGAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)C(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2522929.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![1-(tert-butyl)-6-isopentyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2522934.png)

![N-[2-(Prop-2-enoylamino)ethyl]spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2522936.png)



![N-(4-fluorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2522943.png)
![1-[4-(Bromomethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B2522948.png)



